

Application Notes and Protocols for Furmecyclox in Controlling Basidiomycetes

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Compound of Interest

Compound Name: Furmecyclox

Cat. No.: B1674282

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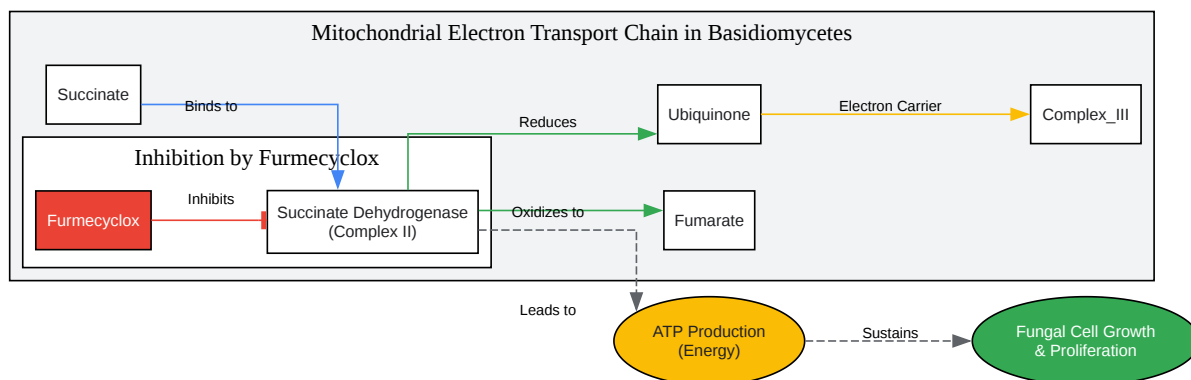
Disclaimer: **Furmecyclox** (also known as furmetamide) is an obsolete fungicide and is no longer approved for use in many jurisdictions, including the European Union.[1] It has been identified as a suspected carcinogen. This document is intended for informational and research purposes only. All handling and experimental procedures should be conducted with appropriate safety precautions and in accordance with local regulations.

Introduction

Furmecyclox is a systemic furamide fungicide formerly used in the protection of wood and other materials against decay caused by Basidiomycetes fungi.[1] As a member of the carboxamide chemical class, its fungicidal activity stems from the inhibition of a critical enzyme in the fungal respiratory pathway. Although obsolete for commercial use, the study of compounds like **Furmecyclox** can provide insights into the development of novel antifungal agents and resistance mechanisms.

Mechanism of Action

Furmecyclox, like other carboxamide fungicides, acts as a Succinate Dehydrogenase Inhibitor (SDHI).[2][3][4] It targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in fungi. By binding to the ubiquinone-binding site of this complex, it blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and halting ATP production, which ultimately leads to fungal cell death.[2][3][4]



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Figure 1: Simplified signaling pathway of **Furmecyclox**'s mechanism of action.

Quantitative Data on Efficacy

Detailed quantitative efficacy data for **Furmecyclox** against specific Basidiomycetes is scarce in publicly available literature due to its age and obsolete status. The following table provides an illustrative example of the type of data that would be generated in a standardized laboratory test (e.g., based on EN 113 standards). The values are representative of what might be expected for a carboxamide fungicide against common wood-decaying fungi and are not actual experimental data for **Furmecyclox**.

Target Basidiomycete	Common Name	Type of Rot	Illustrative Toxic Threshold (kg/m ³)	Illustrative Mass Loss of Treated Wood (%) at 0.5 kg/m ³
Gloeophyllum trabeum	Brown Rot Fungus	Brown Rot	0.3 - 0.6	< 3%
Coniophora puteana	Cellar Fungus	Brown Rot	0.4 - 0.8	< 5%
Postia placenta	Poria	Brown Rot	0.5 - 1.0	< 5%
Trametes versicolor	Turkey Tail	White Rot	0.6 - 1.2	< 8%
Serpula lacrymans	Dry Rot	Brown Rot	0.2 - 0.5	< 3%

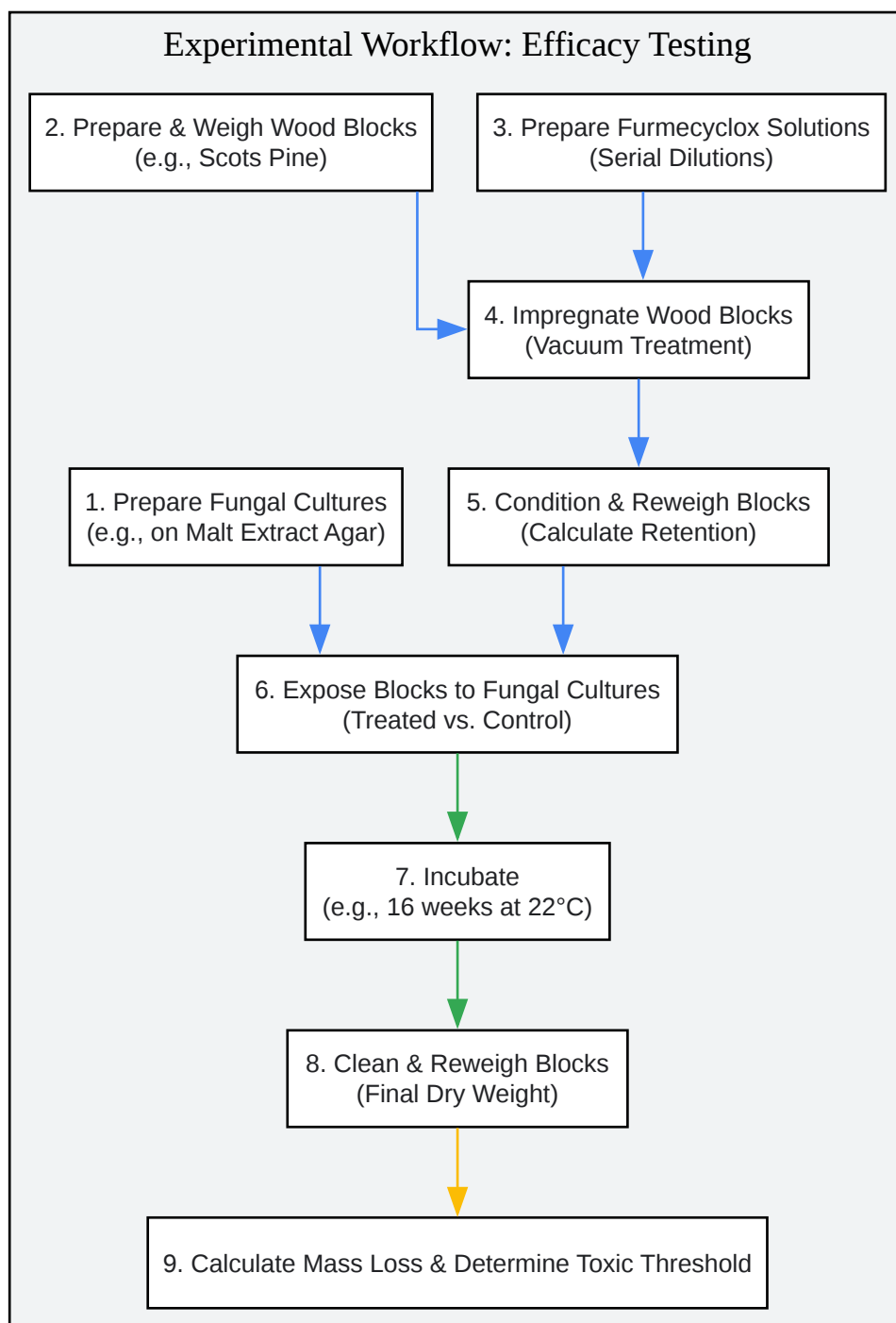
Note: Toxic threshold values represent the minimum amount of the active ingredient per cubic meter of wood required to prevent significant fungal decay under laboratory conditions.

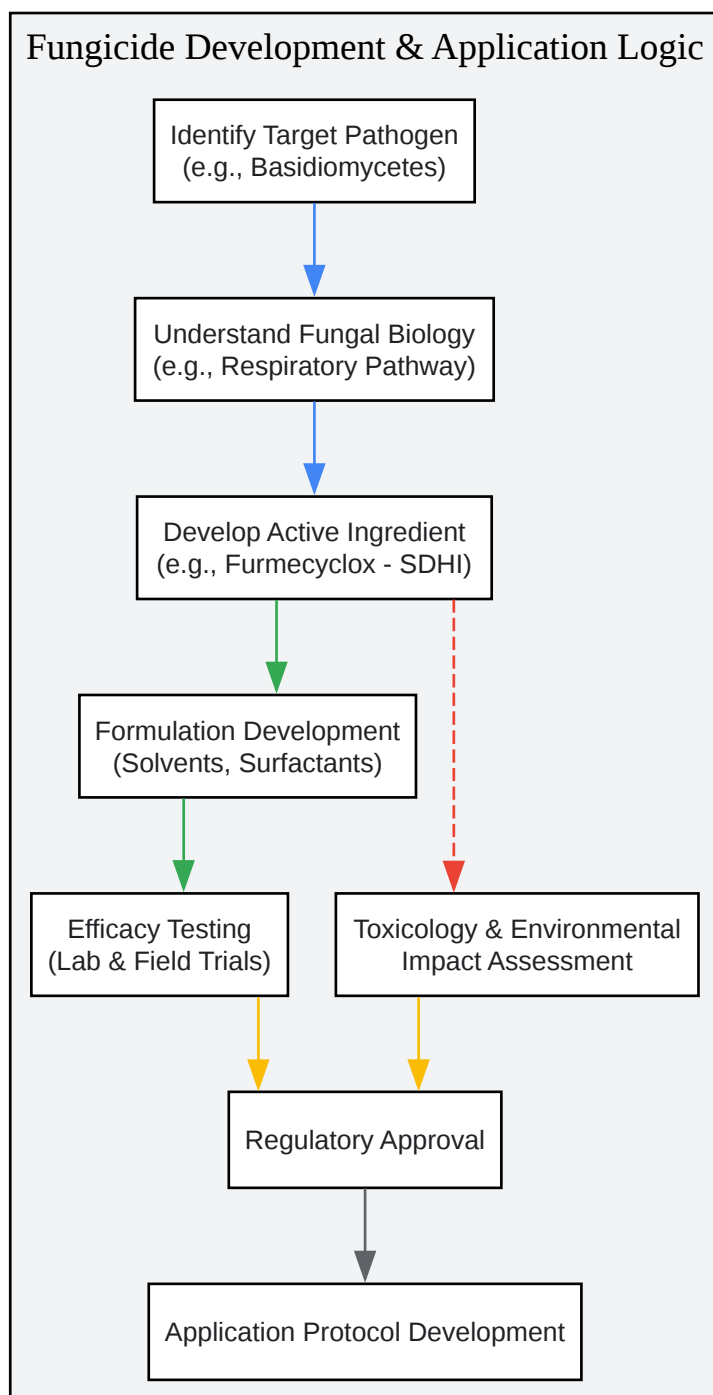
Experimental Protocols

The following are detailed, representative protocols for the evaluation of a wood preservative like **Furmecyclox**, based on standardized methodologies such as the EN 113 series for determining the protective effectiveness against wood-destroying Basidiomycetes.[\[5\]](#)

- Media Preparation: Prepare Malt Extract Agar (MEA) by dissolving malt extract and agar in distilled water according to the manufacturer's instructions. Sterilize by autoclaving.
- Inoculation: In a sterile environment, inoculate Petri dishes containing solidified MEA with a pure culture of the desired Basidiomycete test fungus (e.g., *Gloeophyllum trabeum*).
- Incubation: Incubate the plates at a controlled temperature and humidity (e.g., 22°C and 70% relative humidity) until the mycelium covers the surface of the agar.

- **Sample Selection:** Prepare small blocks of a susceptible wood species (e.g., Scots pine sapwood) with specific dimensions (e.g., 50 mm x 25 mm x 15 mm).
- **Initial Conditioning:** Dry the wood blocks in an oven at a controlled temperature (e.g., 103°C) until they reach a constant weight. Record this initial dry weight.
- **Preservative Solutions:** Prepare a series of dilutions of **Furmecyclox** in an appropriate solvent (e.g., acetone or ethanol) to achieve a range of target preservative retentions in the wood.
- **Impregnation:** Fully immerse the wood blocks in the preservative solutions. Use a vacuum desiccator to remove air from the wood and facilitate the uptake of the solution.
- **Post-Treatment Conditioning:** After impregnation, wipe the blocks to remove excess solution and allow the solvent to evaporate in a fume hood. Finally, re-dry the blocks to a constant weight and calculate the amount of preservative retained in each block (in kg/m³).
- **Test Setup:** In each Petri dish with a mature fungal culture, place a treated wood block and an untreated control block on the surface of the mycelium.
- **Incubation:** Incubate the dishes under controlled conditions for a specified period (e.g., 16 weeks).
- **Assessment:** At the end of the incubation period, remove the wood blocks, carefully clean off any surface mycelium, and dry them to a constant weight.
- **Data Analysis:** Calculate the percentage of mass loss for each block compared to its initial dry weight. The toxic threshold is determined as the preservative retention level at which the mass loss is below a specified limit (e.g., 3%).





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